molecular formula C15H20N2O B1203299 (1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE

(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE

Cat. No.: B1203299
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-XQQFMLRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE: is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the tetracyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE apart from similar compounds is its specific tetracyclic structure and the presence of diaza groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13-/m0/s1

InChI Key

FQEQMASDZFXSJI-XQQFMLRXSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O

SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Synonyms

thermospine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE
Reactant of Route 2
(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE
Reactant of Route 3
(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE
Reactant of Route 4
(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE
Reactant of Route 5
(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE
Reactant of Route 6
(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE

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